Cas no 2171714-62-6 (4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)

4-2-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during synthetic processes, and a morpholine-3-carboxylic acid moiety, contributing to its reactivity and solubility. The compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies, enabling efficient deprotection and coupling steps. Its well-defined molecular structure ensures high purity and reproducibility, making it a reliable intermediate for constructing complex peptides and bioactive molecules. The product is suited for applications requiring precise control over amino acid functionalization.
4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid structure
2171714-62-6 structure
商品名:4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid
CAS番号:2171714-62-6
MF:C26H30N2O6
メガワット:466.526207447052
CID:6084758
PubChem ID:165583860

4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid
    • EN300-1539690
    • 4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
    • 2171714-62-6
    • インチ: 1S/C26H30N2O6/c1-3-26(4-2,24(31)28-13-14-33-16-22(28)23(29)30)27-25(32)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,32)(H,29,30)
    • InChIKey: HBZLTSWQUMRUAR-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(C(=O)O)C1)C(C(CC)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 732
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 105Ų

4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1539690-0.05g
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539690-1.0g
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
1g
$3368.0 2023-06-05
Enamine
EN300-1539690-0.25g
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539690-0.1g
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539690-250mg
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1539690-10.0g
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
10g
$14487.0 2023-06-05
Enamine
EN300-1539690-1000mg
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1539690-100mg
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1539690-2500mg
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539690-5000mg
4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]morpholine-3-carboxylic acid
2171714-62-6
5000mg
$9769.0 2023-09-26

4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid 関連文献

4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acidに関する追加情報

Chemical Profile of 4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid (CAS No. 2171714-62-6)

4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid, identified by its CAS number 2171714-62-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a morpholine moiety, an amino acid derivative, and a fluorene-based ester group. The unique combination of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive research for potential therapeutic applications.

The structural composition of 4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid is meticulously designed to interact with biological targets in a highly specific manner. The presence of the fluorene moiety, known for its stability and fluorescence properties, suggests potential utility in bioimaging and probe development. Additionally, the morpholine ring enhances solubility and bioavailability, which are critical factors in drug design. The methoxycarbonyl group serves as a protective moiety for the amino function, allowing for controlled release or activation in biological systems.

In recent years, there has been growing interest in the development of novel morpholine derivatives due to their demonstrated efficacy in various pharmacological contexts. Morpholine-based compounds have shown promise as intermediates in the synthesis of antiviral, antibacterial, and anti-inflammatory agents. The specific modification of 4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid introduces additional layers of functionality that could enhance its biological activity. For instance, the butanoyl side chain may contribute to binding interactions with protein targets, while the overall structure may facilitate cell membrane permeability.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are pivotal targets in drug discovery due to their central role in numerous biological pathways. The unique structural features of 4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid suggest that it could interact with enzymes through multiple mechanisms, including competitive inhibition or allosteric modulation. Preliminary studies have indicated that derivatives of this class exhibit inhibitory effects on certain kinases and proteases, which are implicated in diseases such as cancer and inflammation.

The fluorene component of the molecule is particularly noteworthy for its applications in biophotonics and drug delivery systems. Fluorene derivatives are widely used as fluorophores due to their bright emission properties and resistance to photobleaching. This characteristic makes them valuable tools for developing fluorescent probes that can track molecular interactions in real-time within living cells. Furthermore, the methoxycarbonyl group can be exploited for pH-sensitive drug release systems, where changes in cellular pH can trigger the release of active pharmaceutical ingredients.

Advances in computational chemistry have enabled more accurate predictions of the biological behavior of complex molecules like 4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid. Molecular docking studies have been conducted to evaluate its binding affinity to various protein targets, including therapeutic receptors and enzymes. These simulations have provided insights into how different parts of the molecule interact with biological sites, guiding further modifications to optimize activity. Additionally, virtual screening techniques have identified potential analogs with enhanced properties, paving the way for structure-based drug design.

The synthesis of 4-(2-Ethyl)-2-{[(9H-fluorenine)-methylcarbonyl]amino}butanoylmorpholine]-3-carboxylic acid (CAS No. 2171714–62–6) represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include condensation reactions between fluorene derivatives and protected amino acids, followed by deprotection under mild acidic conditions. The morpholine ring is typically introduced via nucleophilic substitution reactions using morpholine equivalents.

The purity and stability of this compound are critical for downstream applications such as biological assays or clinical trials. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm structural integrity and quantify impurities. These methods ensure that the compound meets stringent quality standards before being used in research or development settings.

In conclusion,4-(2-Ethyl)-N-{[(9H-fluorenine)-methylcarbonyl]amino}-N-methylbutanoylmorpholine]-3-carboxylic acid (CAS No: 2171714–62–6) stands out as a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer multiple avenues for therapeutic intervention, while its chemical stability makes it suitable for advanced applications such as bioimaging and drug delivery systems. As research continues to uncover new biological functions and synthetic strategies,this compound will likely play an increasingly important role in addressing unmet medical needs.

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